Phenyl trimethicone

Description

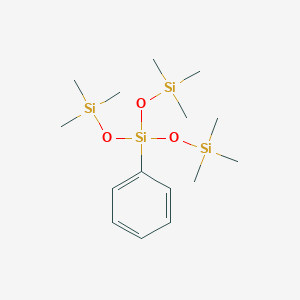

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O3Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINXHFKHZLOLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051857 | |

| Record name | 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2116-84-9, 195868-36-1 | |

| Record name | Phenyltris(trimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltrimethicone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195868-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenyl polysiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl trimethicone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[oxy(3,3,3-trimethyl-1-phenyldisiloxanylidene)], .alpha.-(trimethylsilyl)-.omega.-[(trimethylsilyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(TRIMETHYLSILOXY)PHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3QI0ZXT5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenyl Trimethicone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for phenyl trimethicone, a versatile silicone fluid widely utilized in the pharmaceutical, cosmetic, and materials science industries. This compound, chemically known as phenyltris(trimethylsiloxy)silane, is valued for its unique properties, including high refractive index, thermal stability, and hydrophobicity. This document details the core synthesis mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate a deeper understanding and practical application of its synthesis.

Overview of Synthesis Pathways

The industrial and laboratory-scale synthesis of this compound and related phenyl-substituted silicones primarily proceeds through three distinct chemical pathways:

-

Grignard Reaction: This classic organometallic approach involves the reaction of a phenyl Grignard reagent with a suitable chlorosilane precursor. It offers a high degree of control over the molecular structure.

-

Hydrolysis and Condensation: This method relies on the controlled hydrolysis of phenyl- and trimethyl-substituted chlorosilanes or alkoxysilanes to form silanols, which subsequently condense to form the siloxane backbone.

-

Hydrosilylation: A platinum-catalyzed addition reaction, hydrosilylation involves the reaction of a hydrosilane with a vinyl-functionalized silane or siloxane. This method is particularly useful for synthesizing higher molecular weight phenyl-containing silicone polymers.

Each of these pathways presents distinct advantages and challenges in terms of reaction conditions, scalability, and the purity of the final product. The selection of a specific pathway is often dictated by the desired molecular weight, purity requirements, and economic considerations.

Grignard Reaction Pathway

The Grignard reaction is a robust method for forming silicon-carbon bonds. In the context of this compound synthesis, it typically involves the reaction of phenylmagnesium bromide or chloride with a silicon compound containing hydrolyzable groups, such as silicon tetrachloride or trimethylchlorosilane.

Reaction Mechanism

The Grignard reaction with chlorosilanes proceeds through a nucleophilic substitution mechanism. The highly polarized carbon-magnesium bond in the Grignard reagent renders the phenyl group nucleophilic, which then attacks the electrophilic silicon atom of the chlorosilane. The magnesium halide is eliminated as a byproduct. The reaction kinetics in THF are significantly faster than in diethyl ether.[1][2] The reaction can be influenced by the Schlenk equilibrium of the Grignard reagent and can involve electrophilic catalysis by magnesium halide.[1][2]

Experimental Protocol: Synthesis of Phenyltrichlorosilane

This protocol outlines the synthesis of phenyltrichlorosilane, a key intermediate that can be further reacted to produce this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Silicon tetrachloride (SiCl₄)

-

Iodine crystal (as initiator)

-

Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

In a dry, nitrogen-flushed three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (e.g., 1.00 g).[3]

-

Prepare a solution of bromobenzene (e.g., 4.5 mL) in anhydrous diethyl ether (e.g., 8 mL) in the dropping funnel.[3]

-

Add a small portion of the bromobenzene solution to the magnesium turnings.[4]

-

If the reaction does not initiate spontaneously, add a small crystal of iodine.[4]

-

Once the reaction begins (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.[5]

-

-

Reaction with Silicon Tetrachloride:

-

Cool the freshly prepared phenylmagnesium bromide solution to room temperature.

-

Slowly add a solution of silicon tetrachloride in an appropriate solvent (e.g., hexane) to the Grignard reagent with vigorous stirring. The molar ratio of Grignard reagent to SiCl₄ should be carefully controlled to favor the formation of phenyltrichlorosilane.

-

Control the reaction temperature, for instance, between 40-50 °C.

-

After the addition, continue stirring and heating to reflux to drive the reaction to completion.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated magnesium salts.

-

The filtrate is then subjected to fractional distillation under atmospheric or reduced pressure to isolate the phenyltrichlorosilane product.

-

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 78-88% | [6] |

| Molecular Weight ( g/mol ) | 500-1000 | [6] |

| Polydispersity Index (PDI) | 1.15 | [6] |

| Cyclic Content | <0.05% | [6] |

Hydrolysis and Condensation Pathway

This pathway is a cornerstone of industrial silicone production. For this compound, it involves the co-hydrolysis of phenyltrichlorosilane and trimethylchlorosilane, followed by the condensation of the resulting silanols.

Reaction Mechanism

The hydrolysis and condensation of organosilanes are complex processes that are typically catalyzed by either acid or base.[7][8]

-

Hydrolysis: In the first step, the chloro- or alkoxy- groups on the silicon atom are replaced by hydroxyl groups (silanols) upon reaction with water.[9]

-

Condensation: The newly formed silanols are reactive and undergo condensation reactions with each other to form siloxane (Si-O-Si) bonds, eliminating water or alcohol in the process.[10] The overall process consists of these key reactions:

Under acidic conditions, the reaction proceeds via protonation of the silanol or alkoxide, making the silicon atom more electrophilic. In basic media, a nucleophilic hydroxide or silanolate anion attacks the silicon atom, following an Sₙ2-Si mechanism.[7]

Experimental Protocol: Co-hydrolysis of Phenyltrichlorosilane and Trimethylchlorosilane

Materials:

-

Phenyltrichlorosilane

-

Trimethylchlorosilane

-

Toluene or other suitable organic solvent

-

Water

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

Reaction Setup:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnels, prepare a solution of phenyltrichlorosilane and trimethylchlorosilane in toluene. The molar ratio of the two silanes will determine the average molecular weight and structure of the final product.

-

-

Hydrolysis:

-

Slowly add water to the silane solution with vigorous stirring. This reaction is highly exothermic and releases hydrochloric acid, so careful control of the addition rate and temperature is crucial.

-

-

Condensation and Neutralization:

-

After the hydrolysis is complete, allow the mixture to stir to promote condensation of the silanols.

-

Neutralize the liberated hydrochloric acid by washing the organic phase with water and a dilute sodium bicarbonate solution until the aqueous layer is neutral.

-

-

Purification:

-

Separate the organic layer and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to remove low molecular weight impurities and obtain the desired this compound.[5]

-

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 85-92% | [6] |

| Molecular Weight ( g/mol ) | 725-920 | [6] |

| Polydispersity Index (PDI) | 1.27 | [6] |

| Cyclic Content | <0.1% | [6] |

Hydrosilylation Pathway

Hydrosilylation is a highly efficient and selective method for creating silicon-carbon bonds and is particularly useful for synthesizing well-defined silicone polymers. The reaction involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a platinum complex.

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[11][12][13] It involves the following key steps:

-

Oxidative Addition: The hydrosilane undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) complex containing hydride and silyl ligands.

-

Olefin Coordination: The alkene (or alkyne) substrate coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step determines the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).

-

Reductive Elimination: The final product is formed by the reductive elimination of the alkylsilyl group, regenerating the platinum(0) catalyst.

An alternative, the "modified Chalk-Harrod mechanism," suggests that the alkene inserts into the Pt-Si bond instead of the Pt-H bond.[14]

Experimental Protocol: Synthesis of a Phenyl-Containing Silicone Resin

This protocol is an example of synthesizing a high molecular weight phenyl-modified silicone resin via hydrosilylation.

Materials:

-

Vinyl-containing MQ silicone resin (VMQ)

-

Linear poly(diphenylsiloxane) with terminal Si-H bonds (PDPS)

-

Toluene

-

Hydrosilylation catalyst (e.g., hexachloroplatinic acid, H₂PtCl₆)

Procedure:

-

Reaction Setup:

-

In a three-necked flask, combine the vinyl-containing MQ silicone resin (e.g., 30.0 g), toluene (e.g., 6.0 mL), and the poly(diphenylsiloxane) (e.g., 1.60 g).[15]

-

-

Catalyst Addition and Reaction:

-

Purification:

-

After the reaction is complete, distill off the toluene and any low molecular weight byproducts at a higher temperature (e.g., 110 °C) to obtain the final polymer product.[15]

-

Quantitative Data for a Hydrosilylation Synthesis Example

| Reactant/Product | Molar Ratio (Si-H/Si-CH=CH₂) | Weight Average Molecular Weight (Mw, g/mol ) | Refractive Index |

| VPMQ-1 | 0.2/1 | 35,600 | 1.4850 |

| VPMQ-2 | 0.4/1 | 48,900 | 1.4901 |

| VPMQ-3 | 0.6/1 | 67,300 | 1.4948 |

| VPMQ-4 | 0.8/1 | 89,100 | 1.4994 |

| Data adapted from a study on vinylphenyl-containing MQ silicone resin synthesis.[15] |

Visualization of Synthesis Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the core chemical transformations in the synthesis of this compound.

Caption: Grignard reaction pathway for phenyltrichlorosilane synthesis.

Caption: Hydrolysis and condensation pathway for this compound.

Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Conclusion

The synthesis of this compound can be achieved through several distinct and effective pathways. The Grignard reaction offers precise structural control, while hydrolysis and condensation represent a scalable industrial method. Hydrosilylation provides a means to produce higher molecular weight and structurally defined phenyl silicones. The selection of the optimal synthesis route depends on the specific requirements of the final application, including desired purity, molecular weight, and economic viability. This guide provides the fundamental knowledge and practical protocols to aid researchers and professionals in the synthesis and application of this important organosilicon compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound for Research [benchchem.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. gelest.com [gelest.com]

- 10. Phenyl silicone resin: synthesis, modification and frontier exploration--Mingyi [siliconereleases.com]

- 11. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Phenyl Trimethicone: A Technical Guide to its Physicochemical Properties for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl trimethicone is a synthetic silicone fluid, a polyphenylmethylsiloxane, widely utilized in various scientific and industrial sectors, including pharmaceuticals and cosmetics.[1][2] Its unique physicochemical properties, such as high refractive index, good compatibility with organic materials, and excellent thermal stability, make it a valuable excipient in a range of formulations.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with quantitative data, general experimental methodologies, and graphical representations of workflows for its analysis.

This compound is chemically characterized as trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane.[5] Its structure consists of a siloxane backbone with phenyl and methyl group substitutions. The presence of the phenyl group significantly influences its properties, conferring a higher refractive index and improved spreadability compared to other common silicones like dimethicone.[3] It is a clear, colorless to pale yellow, and almost odorless liquid.[3][6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values represent typical ranges found in commercially available grades and may vary slightly between suppliers.

| Property | Value | Unit | References |

| Molecular Formula | C15H32O3Si4 | - | [1][5][7][8] |

| Molecular Weight | 372.75 | g/mol | [7] |

| Number Average MW | ~725 | g/mol | [9] |

| Weight Average MW | ~920 | g/mol | [9] |

| Polydispersity Index | ~1.27 | - | [9] |

| Appearance | Clear, colorless, viscous liquid | - | [3][10] |

| Boiling Point | 265 | °C (at 760 mm Hg) | [5][9][11] |

| Melting Point | -45 | °C | [12] |

| Specific Gravity | 0.970 - 1.10 | at 25°C | [5][9][13] |

| Refractive Index | 1.4500 - 1.498 | at 25°C | [4][5][9][14] |

| Viscosity | 5 - 50 | cSt (at 25°C) | [5][9][10] |

| Flash Point | >100 | °C | [13][14] |

| Surface Tension | Low | - | [3][15][16] |

| Solubility | Insoluble in water; Soluble in oils, alcohol, and organic solvents. | - | [2][3][12] |

| Stability | Highly stable at high and low temperatures; Resistant to oxidation. | - | [3][17] |

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for this compound are not extensively published in readily available literature, the following sections describe the general methodologies used to determine the key physicochemical properties of silicone fluids.

Viscosity Measurement

The viscosity of this compound is a critical parameter for its application in formulations, affecting spreadability and texture. A common method for its determination is capillary viscometry.

Caption: Workflow for Viscosity Determination.

Refractive Index Measurement

The high refractive index of this compound contributes to the gloss and shine it imparts in formulations. This property is typically measured using a refractometer.

Caption: Workflow for Refractive Index Measurement.

Specific Gravity Determination

Specific gravity is a measure of the density of this compound relative to the density of water. It can be determined using a pycnometer or a hydrometer.

Caption: Workflow for Specific Gravity Determination.

Solubility Assessment

The solubility of this compound in various solvents is crucial for its incorporation into different formulation bases. A standard shake-flask method is often employed for this assessment.

Caption: Workflow for Solubility Assessment.

Stability Profile

This compound exhibits excellent stability under a wide range of conditions, making it a robust excipient for various applications.

-

Thermal Stability: It is highly stable at both high and low temperatures, resisting degradation.[3][17] This property is particularly beneficial in manufacturing processes that involve heat and for products intended for use with heat-styling tools.[18]

-

Oxidative Stability: The siloxane backbone is resistant to oxidation, which contributes to the long shelf-life of formulations containing this compound.[14][17] Studies have shown a significant reduction in oxidative degradation compared to standard silicones.[17]

-

Chemical Stability: this compound is chemically inert and maintains its integrity in environments with pH values ranging from 3 to 10.[17] It is compatible with a wide array of cosmetic and pharmaceutical ingredients, including acidic and alkaline actives.[16][17]

-

UV Resistance: While this compound itself has weak UV absorbance, its stability can help to improve the overall stability of sunscreen formulations.[4][19]

Role in Scientific and Drug Development Applications

In the context of scientific research and drug development, this compound primarily serves as an excipient, a substance formulated alongside the active ingredient of a medication.[3] Its key functions in pharmaceutical formulations include:

-

Emollient and Conditioning Agent: It provides a smooth, non-greasy feel to topical preparations, improving patient compliance.[2]

-

Solvent and Spreading Agent: Its ability to dissolve in various organic solvents and its low surface tension facilitate the uniform application of active pharmaceutical ingredients (APIs).[3][15]

-

Water Repellent: It forms a breathable, water-resistant film on the skin, which can be advantageous in protective creams and sunscreens.[2][18][19]

-

Tackiness Reduction: It can reduce the stickiness of other ingredients in a formulation.[1]

-

Anti-foaming Agent: It helps to prevent the formation of foam during the manufacturing or application of a product.[20]

Due to its chemical inertness, this compound is not expected to be involved in any specific biological signaling pathways. Its primary role is to enhance the physical properties and performance of the final product.

Conclusion

This compound is a versatile and stable silicone polymer with a well-defined set of physicochemical properties that make it a valuable component in a wide range of scientific and pharmaceutical applications. Its high refractive index, low surface tension, and excellent compatibility and stability profile allow for the formulation of elegant and effective products. The standardized methodologies for characterizing its properties ensure consistent quality and performance in research, development, and manufacturing. As an inert excipient, its contribution is to the physical and aesthetic characteristics of a formulation rather than to any direct biological activity.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | Cosmetic Ingredients Guide [ci.guide]

- 5. specialchem.com [specialchem.com]

- 6. cir-safety.org [cir-safety.org]

- 7. Buy this compound | 2116-84-9 [smolecule.com]

- 8. Page loading... [wap.guidechem.com]

- 9. cir-safety.org [cir-safety.org]

- 10. silicorex.com [silicorex.com]

- 11. cir-safety.org [cir-safety.org]

- 12. Buy this compound | RawSource [rawsolutions.net]

- 13. This compound LC-PTM [lanchemie.com]

- 14. This compound - Phenyl Silicone Fluid - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 15. rawsource.com [rawsource.com]

- 16. elkaysilicones.com [elkaysilicones.com]

- 17. rawsource.com [rawsource.com]

- 18. rawsource.com [rawsource.com]

- 19. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 20. This compound [adonisdrug.com]

Spectroscopic analysis of phenyl trimethicone (NMR, IR, UV-Vis).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of phenyl trimethicone, a key ingredient in numerous pharmaceutical and cosmetic formulations. A comprehensive understanding of its spectral characteristics is crucial for quality control, formulation development, and stability testing. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in the characterization of this phenyl-substituted siloxane.

Introduction to this compound

This compound, chemically known as phenyltris(trimethylsiloxy)silane, is a silicone fluid valued for its unique properties, including high refractive index, good compatibility with organic ingredients, and thermal stability. Its molecular structure, consisting of a phenyl group attached to a silicon atom, which is in turn bonded to three trimethylsiloxy groups, gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and related reference compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental NMR data for this compound is not publicly available, the expected chemical shifts can be inferred from the analysis of structurally similar compounds, such as phenyltrimethylsilane.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (-Si(CH₃)₃) | 0.0 - 0.5 | Singlet |

| Phenyl Protons (-C₆H₅) | 7.2 - 7.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbons (-Si(CH₃)₃) | -2.0 - 2.0 |

| Phenyl Carbons (-C₆H₅) | 127.0 - 138.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its siloxane backbone and phenyl and methyl substituents.[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3070 | C-H stretch (aromatic) | Medium |

| ~2960 | C-H stretch (methyl) | Strong |

| ~1430 | Si-Phenyl | Medium |

| ~1260 | Si-CH₃ symmetric deformation | Strong |

| 1170 - 1010 | Si-O-Si asymmetric stretch | Very Strong |

| ~840 | Si-C stretch and CH₃ rock | Strong |

| ~700 | Phenyl ring out-of-plane bend | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits weak ultraviolet absorbance due to the phenyl chromophore.

Table 4: UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| ~327 nm | Weak | Not Specified |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the this compound molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be free of interfering signals in the regions of interest.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program.

-

Set the spectral width to cover the range of -1 to 9 ppm.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of -10 to 150 ppm.

-

A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: this compound, being a liquid, can be analyzed directly as a thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance of the phenyl chromophore in this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or ethanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as the reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a range of wavelengths, typically from 200 to 400 nm, to identify the absorbance maximum (λmax).

-

-

Data Processing: The spectrophotometer will generate a plot of absorbance versus wavelength. Identify the wavelength at which the maximum absorbance occurs.

Workflow and Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful toolkit for the comprehensive characterization of this compound. While NMR offers detailed structural information about the carbon and proton framework, IR spectroscopy is invaluable for the rapid identification of key functional groups. UV-Vis spectroscopy confirms the presence of the phenyl chromophore. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the analysis and formulation of products containing this compound.

References

Phenyl Trimethicone: A Technical Overview of its Chemical Identity and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Phenyl Trimethicone, a versatile silicone-based polymer widely utilized in the pharmaceutical and cosmetic industries. This document elucidates its chemical identity, including its various CAS numbers, and details its molecular structure.

Chemical and Physical Properties

This compound is a polysiloxane that can vary in its specific structure, leading to different CAS numbers and a range of physical properties. The most commonly referenced form is chemically known as trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane.[1] The quantitative data for this and other variants are summarized below for comparative analysis.

| Property | Value | CAS Number | Reference |

| Molecular Formula | C15H32O3Si4 | 2116-84-9 | [2] |

| C9H12O2Si | 73559-47-4 | [3] | |

| Molecular Weight | 372.758 g/mol | 2116-84-9 | [2][4] |

| CAS Number | 2116-84-9, 73559-47-4, 70131-69-0, 18876-34-1 | - | [4][5][6][7] |

| EINECS/ELINCS No. | 218-320-6 | 2116-84-9 | [1][2] |

| Refractive Index | 1.437 - 1.465 (at 25°C) | 2116-84-9, 73559-47-4 | [5][7][8] |

| Specific Gravity | 0.921 - 0.99 g/mL (at 20°C or 25°C) | 2116-84-9, 73559-47-4 | [5][7][8] |

| Melting Point | -102°C | 2116-84-9 | [7] |

| Boiling Point | 264°C | 2116-84-9 | [7] |

| Flash Point | 127°C (closed cup) | 2116-84-9 | [7] |

Chemical Structure and Synthesis

This compound is an organosilicon compound characterized by a siloxane backbone (silicon-oxygen-silicon linkages).[1][3] Its structure consists of a silicon atom bonded to a phenyl group (-C6H5) and three trimethylsiloxy groups (-OSi(CH3)3).[3] The presence of the phenyl group increases the refractive index and enhances compatibility with organic materials.[3] The methyl groups contribute to the compound's stability and low volatility.[3]

The general synthesis of silicone polymers like this compound begins with silica.[1] Silica is converted to a reactive intermediate, such as tetraethoxysilane.[1] Subsequently, the desired organic groups (in this case, phenyl and methyl groups) are introduced via a Grignard reaction, replacing the ethoxy groups.[1] The resulting organosilanes undergo hydrolysis to form silanols, which then condense to create the final silicone polymer with its characteristic siloxane framework.[1]

Caption: Logical relationship of this compound's identifiers, structure, and applications.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound, 2116-84-9 [thegoodscentscompany.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 73559-47-4 [chemicalbook.com]

- 6. silicorex.com [silicorex.com]

- 7. parchem.com [parchem.com]

- 8. This compound [nvchemical.com]

Literature review on phenyl trimethicone in material science

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the role of phenyl trimethicone in material science. It covers its core properties, synthesis, and applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound

This compound, a phenyl-substituted silicone fluid, is a versatile polymer with the general chemical name polyphenylmethylsiloxane.[1][2] Its unique properties, derived from a siloxane backbone with both methyl and phenyl groups, make it a valuable component in a wide range of applications, from cosmetics and personal care to industrial coatings and pharmaceuticals.[3][4] The presence of the phenyl group imparts a higher refractive index, improved thermal stability, and enhanced compatibility with organic materials compared to standard polydimethylsiloxanes.[3][5] This guide will delve into the material science aspects of this compound, providing researchers and drug development professionals with the necessary data and protocols for its effective utilization.

Physicochemical and Thermal Properties

This compound is a clear, colorless to pale yellow, and almost odorless fluid.[1][6] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Polyphenylmethylsiloxane | [1] |

| CAS Number | 2116-84-9 | [7] |

| Molecular Formula (example) | C15H32O3Si4 | [7] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Boiling Point | 265 °C (at 760 mm Hg) | [6] |

| Specific Gravity (at 25 °C) | 0.970 - 0.99 | [6] |

| Refractive Index (at 25 °C) | 1.459 - 1.47 | [6] |

| Solubility | Soluble in oils and organic solvents; insoluble in water | [3] |

Table 2: Thermal Properties of this compound

| Property | Value | Reference(s) |

| Flash Point | >100 °C | [8] |

| Thermal Stability | Stable at both high and low temperatures | [3] |

| Oxidative Stability | Resistant to oxidation | [9] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of organosilane precursors. The two main industrial polymerization pathways are hydrolysis and condensation, and hydrosilylation.

Hydrolysis and Condensation

This method involves the reaction of organosilane precursors, such as phenyltrichlorosilane, with water to form silanols (Si-OH). These silanols are highly reactive and rapidly condense to form siloxane (Si-O-Si) bonds, building the polymer backbone.[7][10]

A general workflow for this process is outlined below:

Hydrosilylation

Hydrosilylation involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across a double bond, typically in a phenyl-containing vinyl silane. This method offers excellent control over the molecular structure of the final polymer.[3]

Experimental Protocols

Synthesis of this compound (Laboratory Scale via Hydrosilylation)

Materials:

-

Phenyl trimethoxysilane

-

Hydrosilane (e.g., triethoxysilane)

-

Platinum-based catalyst (e.g., Karstedt's catalyst)

-

Toluene (anhydrous)

-

Activated carbon

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

-

Reactant Charging: Under an inert atmosphere, charge the flask with phenyl trimethoxysilane and anhydrous toluene.

-

Catalyst Addition: Add the platinum-based catalyst to the reaction mixture.

-

Hydrosilylation: Slowly add the hydrosilane to the reaction mixture from the dropping funnel at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band.

-

Quenching and Neutralization: Once the reaction is complete, cool the mixture and quench any remaining catalyst with a suitable agent.

-

Purification:

-

Filter the reaction mixture to remove the catalyst residue.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

Further purify the crude product by vacuum distillation to obtain the desired viscosity and remove low molecular weight impurities.

-

Treat with activated carbon to remove any coloration.

-

-

Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, FTIR spectroscopy, and Gel Permeation Chromatography (GPC) to confirm the structure and determine the molecular weight distribution.

Formulation of a High-Gloss Industrial Coating

Materials:

-

Acrylic or polyurethane resin base

-

Pigments and fillers

-

Solvent (e.g., xylene, butyl acetate)

-

This compound

-

Flow and leveling agents

-

UV stabilizers

Procedure:

-

Resin and Solvent Mixing: In a high-shear mixer, dissolve the resin base in the appropriate solvent.

-

Pigment Dispersion: Gradually add the pigments and fillers to the resin solution and disperse until a uniform consistency is achieved.

-

Additive Incorporation: Add the flow and leveling agents and UV stabilizers to the mixture and mix thoroughly.

-

This compound Addition: Slowly add the desired amount of this compound (typically 1-5% by weight) to the formulation while mixing. The addition of this compound enhances gloss and improves surface slip.[7]

-

Viscosity Adjustment: Adjust the viscosity of the final coating with additional solvent as needed.

-

Application and Curing: Apply the coating to a substrate using standard techniques (e.g., spray, brush, or roller) and cure according to the resin manufacturer's specifications.

-

Performance Testing: Evaluate the cured coating for gloss (ASTM D523), hardness (ASTM D3363), adhesion (ASTM D3359), and abrasion resistance (ASTM D4060).

Quality Control Workflow for Silicone Fluids

A robust quality control process is essential to ensure the consistency and performance of this compound.

Applications in Material Science

Beyond its well-established use in cosmetics, this compound offers significant advantages in various material science applications.

Coatings and Films

In industrial coatings, this compound acts as a surface modifier to enhance gloss, improve mar and abrasion resistance, and provide water repellency.[7][11] Its low surface tension facilitates better substrate wetting and leveling of the coating film.

Elastomers and Polymers

As an additive in silicone elastomers, this compound can modify the mechanical properties, such as tensile strength and elongation at break, and improve processability.[5] It can act as an internal lubricant or a plasticizer, enhancing the flexibility and durability of the final product.

Table 3: Effect of Phenyl Content on Mechanical Properties of Silicone Elastomers

| Phenyl Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Reference |

| 0 | 3.38 | 863 | 11 | [5] |

| 10 | 4.57 | 861 | 14 | [5] |

| 20 | 4.73 | 854 | 14 | [5] |

| 30 | 3.50 | 513 | 14 | [5] |

| 40 | 2.21 | 392 | 15 | [5] |

Note: This data is for silicone elastomers with varying phenyl content in the polymer backbone, which indicates the general effect of phenyl groups on mechanical properties.

Lubricants

The thermal stability and low volatility of this compound make it an excellent candidate for high-performance lubricants in industrial machinery.[3] It forms a durable, low-friction film on metal surfaces, reducing wear and extending the service life of components.

Drug Delivery and Medical Devices

In the pharmaceutical industry, this compound is used as an excipient in topical formulations due to its emollient properties and ability to form a breathable, water-repellent film on the skin.[3] Its biocompatibility and inert nature are advantageous for its use in drug delivery systems and as a lubricant for medical devices.[12] Biocompatibility testing for silicones used in medical applications typically includes cytotoxicity, sensitization, and irritation tests to comply with standards like ISO 10993.[13][14]

Signaling Pathways and Biological Interactions

Current literature and safety assessments indicate that this compound is a chemically inert and non-reactive substance.[1][11] Its primary functions in biological systems, such as in topical drug delivery, are based on its physical properties of film-forming and emolliency rather than interaction with specific biological signaling pathways. Extensive toxicological studies have shown it to be non-toxic and non-irritating to the skin.[1]

Conclusion

This compound is a high-performance silicone polymer with a unique combination of properties that make it a valuable material for a wide range of applications. Its high refractive index, thermal stability, and compatibility with organic materials offer significant advantages in coatings, elastomers, lubricants, and pharmaceutical formulations. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols to aid researchers and professionals in leveraging the full potential of this versatile material. Further research into the modification of this compound and its incorporation into novel composite materials could unlock even more advanced applications in the future.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. Cosmetic silicone oil (2) - this compound--Mingyi [siliconereleases.com]

- 3. deepseasilicone.com [deepseasilicone.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. The Effect of Phenyl Content on the Liquid Crystal-Based Organosilicone Elastomers with Mechanical Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. specialchem.com [specialchem.com]

- 8. hengyitek.com [hengyitek.com]

- 9. rawsource.com [rawsource.com]

- 10. This compound for Research [benchchem.com]

- 11. rawsource.com [rawsource.com]

- 12. Biocompatibility of phenyl silicone oil lubricants-MingYi [kimiter.com]

- 13. siliconedabojin.com [siliconedabojin.com]

- 14. Silicone Biocompatibility for Medical Components - Junlevn [junlevn.com]

Phenyl Trimethicone: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl trimethicone is a versatile silicone fluid, chemically described as a polyphenylmethylsiloxane. Its unique structure, featuring phenyl groups attached to the siloxane backbone, imparts properties such as high refractive index, excellent lubricity, and good compatibility with a range of organic cosmetic ingredients. This makes it a valuable component in skincare, haircare, and pharmaceutical formulations, where it functions as an emollient, conditioning agent, and film-former.[1][2]

A critical parameter for formulators is the solubility of this compound in various organic solvents. This technical guide provides a comprehensive overview of its solubility characteristics, presenting available quantitative and qualitative data, and outlining a detailed experimental protocol for solubility determination.

Solubility Data

The solubility of this compound is influenced by the polarity and chemical structure of the solvent. Generally, it exhibits good solubility in non-polar to moderately polar organic solvents and is insoluble in highly polar solvents like water.[3][4]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published in publicly available literature. However, for 95% ethanol, a specific semi-quantitative value has been reported:

Table 1: Quantitative Solubility of this compound in 95% Ethanol

| Solvent | Temperature | Solubility |

| 95% Ethanol | Room Temperature | Extremely Soluble[5][6] |

| 95% Ethanol | 4°C | Up to 50% by weight[5][6] |

Qualitative and Semi-Quantitative Solubility Data

Technical data sheets provide valuable information on the miscibility and compatibility of this compound with common cosmetic ingredients at ambient temperature. The following table summarizes this information, categorizing solvents based on their solubility behavior with this compound.

Table 2: Solubility/Miscibility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol (95%) | Soluble[7] |

| Ethanol (SDA-40) | Soluble[7] | |

| Isopropanol | Soluble[7] | |

| n-Butanol | Soluble[7] | |

| n-Amyl Alcohol | Soluble[7] | |

| 2-Ethyl Hexanol | Soluble[7] | |

| Lauryl Alcohol | Soluble[7] | |

| Cetyl Alcohol | Soluble[7] | |

| Oleyl Alcohol | Soluble[7] | |

| Esters | Isopropyl Palmitate | Soluble[7] |

| Isopropyl Myristate | Soluble[7] | |

| C12-15 Alkyl Benzoate | Compatible[8] | |

| Hydrocarbons | Mineral Spirits | Soluble[7] |

| Isopar E, G, L | Soluble[7] | |

| Mineral Oil (65/75 SUS) | Soluble[7] | |

| Mineral Oil (200/210 SUS) | Soluble[7] | |

| Fatty Acids | Oleic Acid | Soluble[7] |

| Natural Oils | Castor Oil | Partially Soluble[7] |

| Silicones | Cyclotetrasiloxane | Soluble[7] |

| Cyclopentasiloxane | Soluble[7] | |

| Dimethicone (200 cSt) | Soluble[7] | |

| Amodimethicone | Soluble[7] | |

| Diisostearoyl Trimethylolpropane Siloxy Silicate | Soluble[7] | |

| Cetearyl Methicone | Insoluble[7] | |

| Glycols & Glycerin | Propylene Glycol | Insoluble[7] |

| Glycerin | Insoluble[7] | |

| PEG-6 | Insoluble[7] | |

| Surfactants | TEA Lauryl Sulfate (40%) | Insoluble[7] |

| Polyoxyethylene (20) Sorbitan Monoleate | Insoluble[7] | |

| Sorbitan Oleate | Partially Soluble[7] | |

| Aqueous Systems | Water | Insoluble[7] |

Key: Soluble (S) > 10% by weight; Partially Soluble (PS) 1-10% by weight; Insoluble (I) < 1% by weight.[7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method. This protocol is a synthesized representation of standard industry practices.

Materials and Equipment

-

This compound (analytical grade)

-

Selected Organic Solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Experimental Procedure

-

Preparation of Stock Solutions (for calibration):

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

These standards will be used to create a calibration curve for the analytical instrument.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately add a known volume of the organic solvent to each vial.

-

Securely cap the vials and place them in a constant temperature orbital shaker.

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25°C ± 0.5°C).

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow undissolved material to settle.

-

-

Sample Separation and Preparation:

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved this compound.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the prepared samples using a calibrated analytical instrument (e.g., GC-FID or HPLC).

-

Determine the concentration of this compound in the diluted samples by comparing the instrument response to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as the average concentration from the replicate vials, typically in g/100 mL or % w/w, at the specified temperature.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

- 1. Phenyl Methyl silicone oil IOTA 556 (this compound, Cosmetic grade fluid)-Iota [siliconeoil.net]

- 2. elkaysilicones.com [elkaysilicones.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. rawsource.com [rawsource.com]

- 5. This compound - Phenyl Silicone Fluid - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 6. soap-formula.ru [soap-formula.ru]

- 7. esung.asia [esung.asia]

- 8. rawsource.com [rawsource.com]

Quantum Mechanical Insights into Phenyl Trimethicone: A Theoretical and Spectroscopic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl trimethicone, a key ingredient in the cosmetic and pharmaceutical industries, is prized for its unique sensory properties and barrier function.[1][2][3] Despite its widespread use, a detailed understanding of its molecular-level characteristics from a quantum mechanical perspective is not extensively documented in public literature. This technical guide outlines a comprehensive theoretical and experimental approach to characterizing this compound, providing a roadmap for future research and development. By leveraging quantum mechanical calculations, we can predict its electronic structure, reactivity, and spectroscopic signatures, offering a powerful tool for formulation optimization and the design of novel siloxane-based molecules. This document presents a hypothetical quantum mechanical study, complete with proposed methodologies, expected quantitative data, and validation protocols.

Introduction to this compound

This compound, chemically known as phenyltris(trimethylsiloxy)silane, is a silicone fluid with a distinct structure comprising a phenyl group attached to a silicon atom, which is in turn bonded to three trimethylsiloxy groups.[4][5] This unique combination of a bulky, aromatic phenyl group and flexible siloxane chains imparts desirable properties such as high refractive index for enhanced shine, low surface tension for excellent spreadability, and water repellency.[6][7] Its chemical inertness and thermal stability further contribute to its versatility in a wide range of applications, from hair care and skincare products to pharmaceutical formulations.[7][8] A deeper understanding of its electronic and structural properties through quantum mechanical modeling can unlock new avenues for its application and the development of next-generation functionalized silicones.

Proposed Computational Methodology: A Quantum Mechanical Approach

To elucidate the intrinsic properties of this compound, a robust computational study employing Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between computational cost and accuracy for molecules of this size.[9][10] The following workflow is recommended:

Diagram of the Proposed Computational Workflow:

Caption: Proposed computational workflow for the quantum mechanical study of this compound.

Geometry Optimization and Vibrational Frequencies

The initial 3D structure of this compound will be optimized using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory is well-suited for organic and organosilicon compounds, providing accurate geometric parameters. Following optimization, a frequency calculation will be performed to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.

Electronic Structure and Reactivity Analysis

Subsequent to geometry optimization, a series of single-point energy calculations will be conducted to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to assess the molecule's electronic stability and reactivity. The HOMO-LUMO energy gap is a critical parameter for understanding chemical reactivity and the electronic transitions underlying UV-Vis absorption.

A Molecular Electrostatic Potential (MEP) map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. Furthermore, Mulliken population analysis will be performed to determine the partial atomic charges, offering insights into the polarity of different bonds within the molecule. Conceptual DFT descriptors such as Fukui functions and local softness will be calculated to provide a more detailed picture of the molecule's reactivity at specific atomic sites.[11]

Spectroscopic Simulations

To correlate theoretical findings with experimental data, theoretical UV-Vis and Nuclear Magnetic Resonance (NMR) spectra will be simulated. Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectrum. The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the NMR chemical shifts (¹H, ¹³C, and ²⁹Si), which can be directly compared with experimental NMR data.

Hypothetical Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum mechanical calculations. These values are illustrative and would be refined upon execution of the computations.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | Si-O | 1.65 |

| Si-C (phenyl) | 1.87 | |

| Si-C (methyl) | 1.89 | |

| C-C (phenyl ring) | 1.40 (avg.) | |

| Bond Angles (°) | O-Si-O | 109.5 |

| O-Si-C (phenyl) | 108.0 | |

| C(phenyl)-Si-C(methyl) | 110.5 | |

| Dihedral Angles (°) | C-Si-O-Si | 150.0 |

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 1.5 Debye |

| Mulliken Atomic Charges (e) | |

| Si (central) | +1.2 |

| O | -0.8 |

| C (phenyl, Si-bonded) | -0.3 |

| Si (trimethylsiloxy) | +1.1 |

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Peak Position | Assignment |

| IR (cm⁻¹) | 1000-1100 | Si-O-Si asymmetric stretch |

| 1260 | Si-CH₃ symmetric deformation | |

| 1430 | C=C stretch (phenyl ring) | |

| UV-Vis (nm) | ~260 | π → π* transition (phenyl ring) |

| ¹H NMR (ppm) | 0.1-0.3 | -Si(CH₃)₃ |

| 7.2-7.6 | Phenyl protons | |

| ¹³C NMR (ppm) | 1.0-2.0 | -Si(CH₃)₃ |

| 128-135 | Phenyl carbons | |

| ²⁹Si NMR (ppm) | -20 to -22 | Trimethylsiloxy Si |

| -45 to -50 | Phenyl-bonded Si |

Proposed Experimental Protocols for Validation

To validate the theoretical predictions, a series of experimental studies are proposed.

Spectroscopic Analysis

-

Fourier Transform Infrared (FTIR) and Raman Spectroscopy:

-

Methodology: A high-purity sample of this compound will be analyzed using an FTIR spectrometer in transmission mode over a spectral range of 400–4000 cm⁻¹ with a resolution of 2 cm⁻¹. Raman spectra will be acquired using a Raman spectrometer with a laser excitation wavelength of 785 nm.

-

Objective: To obtain the vibrational spectra for comparison with the calculated frequencies. This will allow for the assignment of vibrational modes and confirmation of the predicted molecular structure.

-

-

UV-Visible Spectroscopy:

-

Methodology: The UV-Vis absorption spectrum of this compound dissolved in a suitable solvent (e.g., hexane or ethanol) will be recorded using a dual-beam spectrophotometer over a wavelength range of 200–400 nm.

-

Objective: To determine the experimental absorption maximum (λ_max) and compare it with the value predicted by TD-DFT calculations, validating the predicted electronic transitions.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: ¹H, ¹³C, and ²⁹Si NMR spectra will be recorded on a high-field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.[13]

-

Objective: To determine the experimental chemical shifts for comparison with the GIAO-calculated values, confirming the electronic environment of the different nuclei.

-

Reactivity and Interaction Studies

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Methodology: GC-MS analysis will be performed to assess the stability of this compound under various conditions (e.g., thermal stress, exposure to acidic or basic environments).[14][15][16] The sample will be injected into a GC equipped with a suitable capillary column, and the eluting compounds will be identified by a mass spectrometer.

-

Objective: To experimentally probe the molecule's reactivity and compare degradation pathways with predictions from the calculated reactivity descriptors.

-

Logical Relationships in Reactivity Prediction

The following diagram illustrates the logical flow from fundamental quantum mechanical properties to the prediction of chemical reactivity.

Caption: Logical flow from electronic properties to reactivity prediction.

Conclusion

The proposed integrated computational and experimental approach provides a powerful framework for a deep and comprehensive understanding of this compound at the molecular level. The insights gained from quantum mechanical calculations, validated by spectroscopic and analytical techniques, will be invaluable for researchers, scientists, and drug development professionals. This knowledge can facilitate the rational design of new silicone-based materials with tailored properties, enhance formulation stability, and predict potential interactions with other active ingredients, ultimately leading to the development of more effective and innovative products.

References

- 1. rawsource.com [rawsource.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound vs Dimethicone: A Comprehensive Comparison [rawsolutions.net]

- 4. specialchem.com [specialchem.com]

- 5. This compound for Research [benchchem.com]

- 6. elkaysilicones.com [elkaysilicones.com]

- 7. This compound | Cosmetic Ingredients Guide [ci.guide]

- 8. rawsource.com [rawsource.com]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Chemical Reactivity as Described by Quantum Chemical Methods | Semantic Scholar [semanticscholar.org]

- 11. Wandering through quantum-mechanochemistry: from concepts to reactivity and switches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 13. mdpi.com [mdpi.com]

- 14. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination | MDPI [mdpi.com]

- 16. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

Toxicological and safety assessment of phenyl trimethicone in laboratory settings.

An In-depth Technical Guide on the Toxicological and Safety Assessment of Phenyl Trimethicone in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a silicone-based polymer widely used in the cosmetics and personal care industry as a conditioning agent for hair and skin, an anti-foaming agent, and to enhance the texture and spreadability of formulations.[1][2] Its chemical structure provides unique properties such as a non-greasy, non-sticky film formation that helps retain moisture.[2] This guide provides a comprehensive overview of the toxicological and safety assessment of this compound based on available data from laboratory studies, focusing on key toxicological endpoints. The information is presented to aid researchers, scientists, and drug development professionals in understanding its safety profile.

Toxicokinetics

Studies on the absorption, distribution, metabolism, and excretion of this compound indicate minimal systemic exposure following dermal application.

-

Dermal Absorption: In a study involving five male subjects, daily application of 50 mg/kg this compound to the back for 10 days did not result in any significant increase in blood or urinary silicon concentrations, suggesting negligible dermal absorption.[1][3]

-

Gastrointestinal Absorption: When administered orally to rats at 4% in the diet for 8 days, almost all of the ingested this compound was recovered in the feces and gastrointestinal tract, indicating a lack of significant gastrointestinal absorption.[1][4][5]

Quantitative Toxicological Data

The following tables summarize the quantitative data from various toxicological studies on this compound.

Table 1: Acute Toxicity of this compound

| Test Type | Species | Route | LD50/Concentration | Results | Reference |

| Acute Oral Toxicity | Rat (Sprague-Dawley) | Oral | 10,200 - 34,600 mg/kg | One death at 34.6 g/kg. Considered relatively non-toxic. | [4][6] |

| Acute Oral Toxicity | Rat (Wistar) | Oral | > 2000 mg/kg | No mortality observed. | [4] |

| Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg | No mortality observed. | [4] |

| Acute Dermal Toxicity | Rat (Albino) | Dermal | 2000 mg/kg (24h) | Non-toxic. | [1][4] |

| Acute Dermal Toxicity | Rabbit | Dermal | 200 mg/kg/day (28 days) | No adverse effects. | [6] |

| Inhalation Toxicity | Rat | Inhalation | 3% (Aerosol) | No significant adverse effects. | [7] |

Table 2: Dermal and Ocular Irritation of this compound

| Test Type | Species | Concentration | Results | Reference |

| Dermal Irritation | Rabbit (Albino) | Undiluted (24h) | Non-irritating. | [1][4] |

| Dermal Irritation | Rabbit | 5% in cream (14 days) | Mildly irritating (slight erythema, edema, desquamation). | [1][4] |

| Dermal Irritation | Human | 2.5% in moisturizer | Mild material, essentially no irritation. | [4] |

| Dermal Irritation & Sensitization | Human | Undiluted | Not irritating or sensitizing (HRIPT, 50 subjects). | [4] |

| Ocular Irritation | Rabbit | Undiluted | Not considered irritating (Draize test). | [3][6] |

| Ocular Irritation | Rabbit | 10% in cosmetic products | Not considered irritating. | [3] |

| Ocular Irritation | Rabbit | 5% in foundation cream | Slight conjunctivitis, no corneal or iridial effects. | [1][3] |

Table 3: Skin Sensitization of this compound

| Test Type | Species | Concentration | Results | Reference |

| Maximization Test | Guinea Pig | 5% in propylene glycol (induction), 10% & 20% in petrolatum (challenge) | Not irritating or sensitizing. | [4] |

| Human Repeated Insult Patch Test (HRIPT) | Human (50 subjects) | Undiluted | Not sensitizing. | [4] |

| Modified Draize-Shelanski HRIPT | Human (189 subjects) | 5% in cosmetic foundation | No irritation or sensitization. | [4] |

| Modified Draize-Shelanski HRIPT | Human (239 subjects) | 2.5% in moisturizer | No irritation or sensitization. | [4] |

Table 4: Genotoxicity of this compound

| Test Type | System | Metabolic Activation | Concentration | Results | Reference |

| Ames Test | Salmonella typhimurium | With and without | Not Stated | Non-mutagenic. | [4][6] |

| Chromosomal Aberration | Chinese Hamster Lung Cells | With and without | Not Stated | Non-clastogenic. | [1] |

Experimental Protocols

Detailed methodologies for the key toxicological assessments are provided below.

1. Acute Oral Toxicity Study

-

Objective: To determine the acute oral toxicity (LD50) of this compound.

-

Test Species: Sprague-Dawley rats.

-

Methodology:

-

Groups of 8 male and 8 female rats were used.

-

A single oral dose of this compound, ranging from 10,200 to 34,600 mg/kg, was administered via gavage.

-

Animals were observed for clinical signs of toxicity and mortality for 14 days.

-

At the end of the observation period, all surviving animals were euthanized and subjected to a gross necropsy.

-

-

Endpoint: The LD50 value was calculated based on the number of mortalities.

2. Dermal Irritation Study

-

Objective: To assess the potential of this compound to cause skin irritation.

-

Test Species: Albino rabbits.

-

Methodology:

-

The fur on the backs of 6 rabbits was clipped 24 hours before the test.

-

0.5 ml of undiluted this compound was applied to a small area of intact skin on each rabbit.

-

The application site was covered with a gauze patch for 24 hours.

-

After 24 hours, the patches were removed, and the skin was evaluated for signs of erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Endpoint: The primary irritation index was calculated based on the observed skin reactions.

3. Ocular Irritation Study (Draize Test)

-

Objective: To evaluate the potential of this compound to cause eye irritation.

-

Test Species: Albino rabbits.

-

Methodology:

-

A single dose of 0.1 ml of undiluted this compound was instilled into the conjunctival sac of one eye of each of the 6 rabbits. The other eye served as a control.

-

The eyes were examined for signs of irritation (redness, swelling, discharge, and corneal opacity) at 1, 24, 48, and 72 hours after instillation.

-

-

Endpoint: The degree of eye irritation was scored according to the Draize scale.

4. Ames Mutagenicity Test

-

Objective: To assess the mutagenic potential of this compound using bacterial reverse mutation assay.

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

Methodology:

-

The tester strains were exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 mix).

-

The mixture was plated on a minimal agar medium.

-

After incubation, the number of revertant colonies (his+) was counted.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

-

Endpoint: The mutagenic potential was determined by comparing the number of revertant colonies in the test groups to the control groups.

Mandatory Visualizations

Experimental Workflow Diagrams (Graphviz DOT Language)

Caption: Workflow for an acute oral toxicity study.

References

Methodological & Application

Phenyl Trimethicone Stationary Phases in Gas Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phenyl trimethicone and related phenyl-substituted polysiloxane stationary phases in gas chromatography (GC). Phenyl-containing stationary phases offer unique selectivity and excellent thermal stability, making them versatile tools for the separation of a wide range of analytes, from nonpolar hydrocarbons to moderately polar compounds.

Introduction to this compound Stationary Phases

This compound, and more broadly, phenyl-substituted polysiloxane stationary phases, are a class of versatile polymers used in gas-liquid chromatography (GLC). The incorporation of phenyl groups into the polysiloxane backbone alters the selectivity of the stationary phase compared to standard dimethylpolysiloxane phases. The phenyl groups introduce polarizability and the potential for specific interactions, such as π-π interactions with aromatic analytes. This makes them particularly useful for the separation of compounds that are difficult to resolve on nonpolar stationary phases.